Selective S1P1/5 Agonism Profile
GSK2018682 exhibits agonist activity exclusively at S1P1 (pEC50 = 7.7) and S1P5 (pEC50 = 7.2), with no detectable agonist activity at human S1P2, S1P3, or S1P4 receptors . This selectivity profile differs from other second-generation S1P modulators; for example, siponimod and ozanimod both retain some activity at S1P4, while ponesimod has residual activity at S1P3 [1][2].
S1P5 pEC50 7.2
No activity at S1P2-4
| Evidence Dimension | Receptor subtype activity profile |
|---|---|
| Target Compound Data | S1P1 (pEC50 = 7.7), S1P5 (pEC50 = 7.2); S1P2, S1P3, S1P4: no agonist activity |
| Comparator Or Baseline | Siponimod: S1P1 and S1P5 (full agonist) with residual S1P4 activity; Ozanimod: S1P1 > S1P5 > S1P4; Ponesimod: S1P1 > S1P5 > S1P3; Fingolimod: S1P1, S1P3, S1P4, S1P5 |
| Quantified Difference | GSK2018682 has zero agonist activity at S1P3 and S1P4, whereas siponimod, ozanimod, and ponesimod all exhibit measurable activity at one or both of these subtypes [1]. |
| Conditions | Functional agonist assays using human S1P receptor subtypes expressed in recombinant cell lines |
Why This Matters
This difference in selectivity profile may translate to a distinct cardiac safety profile and reduced off-target effects, which is a critical consideration in both research and clinical candidate selection.
- [1] Park, S. J. & Im, D. S. (2017). Sphingosine 1-Phosphate Receptor Modulators and Multiple Sclerosis. International Journal of Molecular Sciences, 18(10), 2108, Figure 3. View Source
- [2] Subei, A. M. & Cohen, J. A. (2015). Sphingosine 1-phosphate receptor modulators in multiple sclerosis. CNS Drugs, 29(7), 565-575. View Source
